molecular formula C22H26N4O4 B2410466 N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105228-82-7

N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No. B2410466
CAS RN: 1105228-82-7
M. Wt: 410.474
InChI Key: KKMJEIZSCUXPQY-UHFFFAOYSA-N
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Description

N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has focused on the synthesis and chemical properties of related compounds, offering insights into methodologies that could be applied to N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide. For instance, the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles, which shares a synthetic pathway potentially relevant to our compound, highlights the versatility of cyclization of N-vinylic α-(methylthio)acetamides to achieve complex indole derivatives (Saito, Matsuo, & Ishibashi, 2007). This methodology could be instrumental in the synthesis of this compound by facilitating the construction of its cyclohexene and indole frameworks.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For example, research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has shown significant antibacterial and antifungal activities, suggesting that similar structures might exhibit useful biological properties (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitumor Activity

The antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been explored, providing a foundation for evaluating the potential antitumor efficacy of this compound. Notably, certain compounds have shown promising inhibitory effects on various cell lines, suggesting that similar molecular frameworks could be potent against cancer cells (Albratty, El-Sharkawy, & Alam, 2017).

Design and Synthesis for Anti-inflammatory Applications

The design and synthesis of indole acetamide derivatives for anti-inflammatory purposes have been documented, with studies focusing on molecular docking analysis and the evaluation of anti-inflammatory drugs through geometrical optimization and interaction energy studies. This approach underscores the compound's potential application in developing anti-inflammatory agents (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-29-17-10-15-16(11-18(17)30-2)25-21-20(15)24-13-26(22(21)28)12-19(27)23-9-8-14-6-4-3-5-7-14/h6,10-11,13,25H,3-5,7-9,12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJEIZSCUXPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCCC4=CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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